molecular formula C17H20N2OS B4737212 N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide

Cat. No. B4737212
M. Wt: 300.4 g/mol
InChI Key: QTISVUIYZQFCLD-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the production of cytokines, which are small proteins that play a role in the immune response. This activation of the immune system is thought to lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its immune-activating properties, DMXAA has been shown to induce the production of reactive oxygen species, which can lead to DNA damage and cell death. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

DMXAA has a number of advantages as a potential anti-cancer agent. It has been shown to be effective against a variety of cancer types and has been shown to enhance the efficacy of other cancer treatments. However, there are also limitations to its use. DMXAA has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, the exact mechanism of action of DMXAA is not fully understood, which can make it difficult to predict its effects in different cancer types.

Future Directions

There are a number of future directions for research on DMXAA. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of DMXAA, which could lead to the development of new cancer treatments. Additionally, there is interest in the development of new formulations of DMXAA that could improve its efficacy and reduce its toxicity. Overall, DMXAA remains an important area of research in the field of cancer treatment.

Scientific Research Applications

DMXAA has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of other cancer treatments, including chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-7-8-14(11(2)9-10)15-12(3)21-17(18-15)19-16(20)13-5-4-6-13/h7-9,13H,4-6H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTISVUIYZQFCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
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N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
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N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
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N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
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N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
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N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide

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